Pamidronic Acid-D2 (Major)

Description

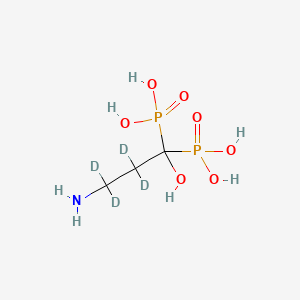

Structure

3D Structure

Properties

Molecular Formula |

C3H11NO7P2 |

|---|---|

Molecular Weight |

239.09 g/mol |

IUPAC Name |

(3-amino-2,2,3,3-tetradeuterio-1-hydroxy-1-phosphonopropyl)phosphonic acid |

InChI |

InChI=1S/C3H11NO7P2/c4-2-1-3(5,12(6,7)8)13(9,10)11/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11)/i1D2,2D2 |

InChI Key |

WRUUGTRCQOWXEG-LNLMKGTHSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N)C(O)(P(=O)(O)O)P(=O)(O)O |

Canonical SMILES |

C(CN)C(O)(P(=O)(O)O)P(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for Pamidronic Acid and Its Deuterated Analogs

General Principles of Geminal Bisphosphonate Synthesis

Geminal bisphosphonates are characterized by a P-C-P backbone, where two phosphonate (B1237965) groups are attached to the same carbon atom. researchgate.net This structural feature is key to their biological activity. The synthesis of these compounds, particularly nitrogen-containing bisphosphonates like pamidronic acid, has evolved to include various methodologies.

Common synthetic routes for α-amino-gem-bisphosphonate derivatives include:

Three-component reactions involving orthoformates, amines, and dialkyl phosphites. nih.gov

Phosphonylation of amides, nitriles, imidates, or isonitriles. nih.gov

Electrophilic amination of gem-bisphosphonates. nih.gov

A "classical" method for preparing 1-hydroxymethylene-bisphosphonates involves heating a carboxylic acid with phosphorous acid and phosphorus trichloride (B1173362), followed by hydrolysis. nih.gov More contemporary and "green" synthetic protocols have also been developed to provide easier access to α-substituted aminomethylene bisphosphonates. nih.gov One such straightforward synthesis involves a one-pot reaction of aryl or heteroaryl amines with a dialkyl phosphite (B83602) and triethyl orthoformate. nih.gov Microwave irradiation has been employed in some instances to create a more efficient and environmentally friendly procedure for the synthesis of α-amino-gem-bisphosphonates. nih.gov

Optimized Chemical Pathways for Pamidronic Acid Preparation

The synthesis of pamidronic acid often starts from β-alanine. researchgate.net An established method involves the reaction of β-alanine with phosphorous acid and phosphorus trichloride. researchgate.net The reaction conditions, such as the molar equivalents of the reagents and the solvent used, can be optimized to improve the yield of pamidronic acid. For instance, reacting β-alanine with 1.5 equivalents of both phosphorus trichloride and phosphorous acid at 100°C for 3 hours has been reported to produce yields in the range of 45%-59%. researchgate.net Varying the molar equivalents of phosphorus trichloride and phosphoric acid can also influence the yield. researchgate.net Chlorobenzene has been utilized as a solvent in some synthetic preparations of pamidronic acid. researchgate.net

Another approach for the preparation of disodium (B8443419) pamidronate involves treating an aqueous suspension of pamidronic acid with an aqueous solution of sodium hydroxide (B78521) until a clear solution is achieved. google.com This is followed by filtration and the addition of a solvent like n-octanol for azeotropic distillation to remove water, leading to the precipitation of the product. google.com

The table below outlines a selection of reported yields for pamidronic acid synthesis under different conditions.

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| β-alanine | 1.5 eq. PCl₃, 1.5 eq. H₃PO₃ | Chlorobenzene | 100°C | 3 h | 45-59% |

| β-alanine | 2.4 eq. PCl₃, 1.5 eq. H₃PO₄ | Chlorobenzene | - | - | 53% |

| Pamidronic Acid | NaOH (aqueous) | n-octanol | - | - | - |

Strategies for Deuterium (B1214612) Incorporation in Pamidronic Acid (e.g., Pamidronic Acid-D2) for Research Applications

Deuterium-labeled compounds, where one or more hydrogen atoms are replaced by deuterium, are valuable tools in research, particularly in pharmacokinetic studies. nih.govcd-bioparticles.net The incorporation of deuterium can alter the metabolic profile of a drug, often leading to a longer half-life, which can enhance safety and efficacy. nih.gov This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond. nih.gov

For a compound like pamidronic acid, deuterium labeling, such as in Pamidronic Acid-D2, would likely involve the use of deuterated starting materials or reagents during the synthesis. While specific detailed synthetic pathways for Pamidronic Acid-D2 are not extensively published in readily available literature, general principles of deuterium incorporation can be applied.

One potential strategy could involve the use of deuterated β-alanine in the synthetic pathway described in section 2.2. For example, if β-alanine deuterated at specific positions is used as the starting material in the reaction with phosphorous acid and phosphorus trichloride, the resulting pamidronic acid would carry the deuterium labels.

Another approach could involve H/D exchange reactions on the pamidronic acid molecule itself under specific conditions, though this might be less specific. The unique structural features of amino acids and their derivatives can be capitalized upon for selective deuterium labeling. For instance, methods have been developed to label the α-position of certain amino acid residues with deuterium by forming an oxazolone (B7731731) ring, which facilitates racemization and deuterium incorporation from a D₂O solvent. nih.gov A similar principle might be adapted for labeling pamidronic acid, given its amino acid-derived structure.

The primary application of deuterated pamidronic acid would be as an internal standard in mass spectrometry-based bioanalytical methods for the accurate quantification of pamidronic acid in biological matrices.

Analytical Verification and Purity Assessment of Synthesized Pamidronic Acid and its Deuterated Derivatives

A variety of analytical techniques are employed to verify the structure and assess the purity of synthesized pamidronic acid and its derivatives. Due to its high polarity and lack of a chromophore, the analysis of pamidronic acid can be challenging. rasayanjournal.co.in

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a common method. Given pamidronic acid's properties, derivatization is often necessary to allow for UV or fluorescence detection. nih.govnih.gov One method involves derivatization with phenylisothiocyanate to form a UV-absorbing derivative, followed by ion-pair liquid chromatography. nih.gov Another approach uses pre-column derivatization with fluorescamine (B152294) for fluorescence detection. nih.gov

Ion chromatography has also been developed for the determination of related substances and assay of pamidronate sodium without derivatization, using a conductivity detector. rasayanjournal.co.in The United States Pharmacopeia (USP) outlines a method for the quantification of pamidronate disodium using a column with L23 packing material. shodex.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹H and ³¹P NMR, is crucial for structural elucidation and confirmation of both pamidronic acid and its deuterated analogs. researchgate.net For deuterated compounds like Pamidronic Acid-D2, NMR would also confirm the position and extent of deuterium incorporation.

Mass Spectrometry (MS) is used to confirm the molecular weight of the synthesized compound. researchgate.net For deuterated analogs, MS is essential to determine the degree of deuterium labeling.

Other Techniques:

Elemental Analysis can be used to confirm the elemental composition of the synthesized compound. researchgate.net

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. researchgate.net

Purity assessment often involves HPLC methods to detect and quantify any impurities, such as phosphoric acid and phosphorous acid. rasayanjournal.co.in The table below summarizes the analytical techniques used for the verification and purity assessment of pamidronic acid.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification, separation of related substances. rasayanjournal.co.innih.govnih.gov |

| Ion Chromatography | Determination of related substances and assay without derivatization. rasayanjournal.co.in |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ³¹P) | Structural elucidation, confirmation of deuterium incorporation. researchgate.net |

| Mass Spectrometry (MS) | Molecular weight confirmation, determination of deuterium labeling. researchgate.net |

| Elemental Analysis | Confirmation of elemental composition. researchgate.net |

| Infrared (IR) Spectroscopy | Identification of functional groups. researchgate.net |

Molecular and Cellular Mechanisms of Action of Pamidronic Acid in Research Models

Interaction with Hydroxyapatite (B223615) and Crystalline Bone Mineral Surfaces

A fundamental characteristic of pamidronic acid, like all bisphosphonates, is its strong affinity for the mineral component of bone. wikipedia.orgbccancer.bc.cacancercareontario.ca The structure of pamidronic acid features a central phosphorus-carbon-phosphorus (P-C-P) bond, which is a stable analogue of the endogenous pyrophosphate's P-O-P bond. bccancer.bc.ca This configuration allows pamidronic acid to chelate divalent cations, particularly calcium (Ca²⁺).

This high affinity for calcium ions drives its primary interaction with hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the main inorganic constituent of the bone matrix. wikipedia.orgnih.govdrugbank.comyoutube.com Pamidronic acid binds avidly to hydroxyapatite crystals, especially at sites of active bone remodeling where the mineral is more accessible. wikipedia.orgbccancer.bc.ca This physicochemical binding is a critical first step, as it leads to high local concentrations of the drug on the bone surface, the primary site of action for bone-resorbing osteoclasts. bccancer.bc.ca Once bound, pamidronic acid can directly block the dissolution of hydroxyapatite crystals, contributing to the inhibition of bone resorption. nih.govyoutube.com

| Molecular Feature | Interaction | Consequence |

|---|---|---|

| P-C-P Backbone | High affinity for Ca²⁺ ions in hydroxyapatite | Strong and stable binding to bone mineral surfaces |

| Hydroxyl Group (at R1) | Enhances binding affinity to hydroxyapatite | Increased localization and concentration at sites of bone resorption |

| Amino Group (at R2) | Contributes to the inhibition of Farnesyl Pyrophosphate Synthase (FPPS) | Potent antiresorptive cellular activity |

Cellular Internalization and Intracellular Trajectories in Osteoclasts and Other Relevant Cells

Following its binding to the bone mineral, pamidronic acid is internalized by osteoclasts during the process of bone resorption. drugbank.com Osteoclasts create a sealed, acidic microenvironment between their cell membrane and the bone surface. This local acidification dissolves the hydroxyapatite, releasing the bound pamidronic acid. drugbank.com

The released drug is then taken into the osteoclast, primarily through fluid-phase endocytosis. drugbank.com The endocytic vesicles containing pamidronic acid become acidified, which facilitates the release of the bisphosphonate from the vesicles into the cytosol, where it can interact with its intracellular targets. drugbank.com This targeted uptake by the primary bone-resorbing cells is a key feature of its mechanism, concentrating the drug's activity where it is most needed.

Inhibition of the Mevalonate (B85504) Pathway and Farnesyl Pyrophosphate Synthase (FPPS)

The principal intracellular target of nitrogen-containing bisphosphonates, including pamidronic acid, is the mevalonate pathway. wikipedia.orgnih.gov This essential metabolic pathway is responsible for the synthesis of cholesterol and, crucially for osteoclast function, isoprenoid lipids such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov

Pamidronic acid specifically inhibits the enzyme Farnesyl Pyrophosphate Synthase (FPPS). wikipedia.orgnih.govfrontiersin.org It acts as a structural analogue of isoprenoid diphosphate (B83284) lipids, binding to the enzyme and blocking its function. nih.gov This inhibition prevents the synthesis of FPP and its downstream product, GGPP. nih.govresearchgate.net

The FPP and GGPP lipids are essential for a post-translational modification process known as protein prenylation. nih.govfrontiersin.org Prenylation involves the covalent attachment of these isoprenoid lipid tails to cysteine residues at the C-terminus of specific proteins, most notably small GTP-binding proteins (GTPases) from the Ras, Rho, and Rab superfamilies. wikipedia.orgnih.govnih.gov

The attachment of these lipid anchors is critical for the proper subcellular localization and function of small GTPases. nih.govfrontiersin.org By inhibiting the synthesis of FPP and GGPP, pamidronic acid effectively prevents the prenylation of these key signaling proteins. nih.govnih.gov Without their lipid anchors, small GTPases like Ras, Rho, and Rac cannot translocate to the cell membrane or other intracellular compartments where they act as molecular switches, regulating a multitude of cellular processes. nih.govnih.gov

The disruption of small GTPase function has profound consequences for osteoclast viability and activity. The Rho family of GTPases, in particular, is essential for maintaining the osteoclast's unique and dynamic actin cytoskeleton. frontiersin.org This includes the formation of the "ruffled border," a highly folded membrane structure essential for bone resorption, and the surrounding "sealing zone" or podosomes, which are F-actin ring structures that attach the osteoclast to the bone. drugbank.com

Inhibition of Rho prenylation by pamidronic acid leads to the disruption of the actin cytoskeleton, causing the loss of the ruffled border and the disassembly of the sealing zone. drugbank.comfrontiersin.org This causes the osteoclasts to detach from the bone surface, thereby ceasing bone resorption. drugbank.com Furthermore, the disruption of Rab family GTPases, which regulate vesicular trafficking, interferes with the transport of protons and lysosomal enzymes to the ruffled border, further impairing the cell's resorptive capacity. frontiersin.org

Mechanisms of Apoptosis Induction in Select Cell Lines (e.g., Osteoclasts, Hematopoietic Tumor Cells, Fibroblasts)

Beyond inhibiting their function, pamidronic acid also induces apoptosis, or programmed cell death, in osteoclasts. nih.gov The disruption of the mevalonate pathway and the subsequent loss of prenylated proteins trigger intracellular stress signals that activate apoptotic pathways. nih.govdrugbank.com

Research has shown that pamidronic acid can induce apoptosis in various cell types in vitro. In hepatocellular carcinoma cell lines, pamidronate treatment led to increased apoptosis and the cleavage of caspases-3 and -9, key executioner and initiator caspases in the apoptotic cascade. nih.gov Similarly, studies on hematopoietic tumor cells have demonstrated that the lack of prenylation of proteins like Rap1 interferes with their function and leads to apoptosis. nih.govdrugbank.com In studies involving human alveolar osteoblasts and bone marrow stromal cells, exposure to pamidronate was shown to induce apoptosis in approximately 20% of the cell population. nih.gov However, some studies note that pamidronate has a less pronounced apoptotic effect on osteoclasts compared to more potent bisphosphonates like zoledronic acid, even at concentrations that effectively inhibit resorption. nih.gov

| Cell Type | Observed Effect | Reported Mechanism | Reference |

|---|---|---|---|

| Osteoclasts | Inhibition of resorption, apoptosis | Disruption of cytoskeleton, FPPS inhibition | nih.govdrugbank.comnih.gov |

| Hepatocellular Carcinoma Cells | Inhibition of proliferation, apoptosis, reduced migration | Reduced Ras/Rho prenylation, Caspase-3/9 activation | nih.gov |

| Osteosarcoma Cells | Inhibition of cell growth and proliferation | Antagonizing the mevalonate pathway | nih.gov |

| Human Alveolar Osteoblasts | Decreased viability, proliferation, and wound healing; apoptosis | Induction of apoptosis | nih.gov |

| Oral Fibroblasts & Keratinocytes | Reduced viability and proliferation | Cytotoxicity, reduced proliferation | frontiersin.org |

Modulation of Cell Proliferation, Migration, and Differentiation in In Vitro Research Contexts

In addition to its effects on apoptosis, pamidronic acid has been shown to modulate other key cellular behaviors in various research models.

Proliferation: Pamidronic acid inhibits cell growth in all tested hepatoma cell lines. nih.gov It has also been demonstrated to be a potent inhibitor of human osteosarcoma cell growth in a time- and dose-dependent manner, with minimal effect on normal fibroblasts at similar concentrations. nih.gov In contrast, pamidronate negatively affects the proliferation of normal cells like oral keratinocytes and fibroblasts. frontiersin.org

Migration: The effect on cell migration is less consistent across studies. In hepatocellular carcinoma cells, pamidronate suppressed membrane-associated RhoA and reduced cell motility. nih.gov However, other research has shown that at sub-toxic concentrations, pamidronic acid had no direct effect on the migration of oral fibroblasts or keratinocytes, suggesting that observed impairments in wound healing models are more likely due to reduced proliferation and cytotoxicity. frontiersin.org

Differentiation: In studies using human bone marrow mesenchymal stem cells, pamidronic acid, along with other bisphosphonates, showed a dose-dependent inhibitory effect on calcium deposition by osteoblasts derived from these stem cells, though it did not inhibit their differentiation into osteoblasts. nih.gov

Effects on Angiogenesis and Immunomodulation in Mechanistic Research Models

Pamidronic acid, a nitrogen-containing bisphosphonate, demonstrates notable effects on angiogenesis and immunomodulation in various research models. nih.gov Beyond its well-established role in inhibiting osteoclast-mediated bone resorption, pamidronic acid engages with cellular pathways that influence blood vessel formation and immune cell activity. youtube.commedlineplus.gov

Anti-Angiogenic Properties

Research indicates that pamidronic acid may possess anti-angiogenic properties. nih.gov A key mechanism appears to be the downregulation of Vascular Endothelial Growth Factor (VEGF), a potent stimulator of angiogenesis. researchgate.net In a study involving cancer patients with bone metastases, pamidronate infusion led to a significant and sustained decrease in VEGF serum levels at 1, 2, and 7 days post-infusion. nih.gov

Further studies suggest that the anti-angiogenic effects of pamidronic acid might also involve the modulation of other factors like Insulin-like Growth Factor-1 (IGF-1) and Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1). nih.gov In vitro and in vivo models using MCF-7 breast cancer cells have shown that pamidronic acid can functionally inhibit tumor angiogenesis stimulated by IGF-1. nih.gov The compound's ability to interfere with the mevalonate pathway by inhibiting farnesyl diphosphate synthase is thought to contribute to these anti-angiogenic effects. nih.gov

| Factor | Effect Observed in Research Models | Reference |

|---|---|---|

| Vascular Endothelial Growth Factor (VEGF) | Significant and lasting decrease in serum levels. | nih.gov |

| Insulin-like Growth Factor-1 (IGF-1) | Suppression of circulating serum concentrations. | nih.gov |

| Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) | Downregulation of expression. | nih.gov |

Immunomodulatory Effects

Pamidronic acid also exhibits immunomodulatory activities, influencing both innate and adaptive immune cells. A notable effect is the activation of human γδ T cells both in vitro and in vivo. wikipedia.org This activation can sometimes lead to acute phase reactions, such as flu-like symptoms, following administration.

In mechanistic studies, pamidronic acid has been shown to modulate the function of macrophages. For instance, it can inhibit the release of Tumor Necrosis Factor-alpha (TNF-α) from macrophages stimulated by ultra-high-molecular-weight polyethylene (UHMWPE) particles. nih.gov This inhibition is associated with the induction of macrophage apoptosis, as evidenced by the proteolytic cleavage of PARP and DNA fragmentation. nih.gov

Furthermore, in vitro studies on human polymorphonuclear leukocytes (PMNs) and platelets have demonstrated that pamidronic acid can induce an increase in intracellular calcium concentration and enhance the release of nitric oxide (NO). nih.gov This suggests a potential activation of constitutive nitric oxide synthase. nih.gov Concurrently, a significant reduction in myeloperoxidase activity in PMNs was observed. nih.gov

Some research also points to a pro-inflammatory potential. In certain contexts, pamidronate has been observed to increase the production of inflammatory cytokines such as Interleukin-6 (IL-6) and TNF-α. researchgate.net For example, studies on peripheral leukocytes from patients showed an increase in IL-6 and TNF-α production within the first 24 hours after the initial dose. researchgate.net

| Immune Cell/Cytokine | Effect Observed in Research Models | Reference |

|---|---|---|

| γδ T cells | Activation in vitro and in vivo. | wikipedia.org |

| Macrophages | Inhibition of TNF-α release and induction of apoptosis. | nih.gov |

| Polymorphonuclear Leukocytes (PMNs) | Increased intracellular calcium and nitric oxide release; reduced myeloperoxidase activity. | nih.gov |

| Platelets | Increased nitric oxide release. | nih.gov |

| Interleukin-6 (IL-6) | Increased levels observed in some patient studies post-infusion. | nih.govresearchgate.net |

| Interferon-gamma (IFN-γ) | Transient increase in levels post-infusion. | nih.gov |

Advanced Research Methodologies Utilizing Pamidronic Acid and Its Deuterated Analogs

In Vitro Cellular and Biochemical Assay Development

The development of robust in vitro assays is fundamental to understanding the biological activity of pamidronic acid. These assays allow for controlled, mechanistic studies at the cellular and molecular levels.

A defining characteristic of bisphosphonates, including pamidronic acid, is their strong affinity for bone mineral. This property is primarily due to the P-C-P backbone, which chelates calcium ions on the surface of hydroxyapatite (B223615) (HA), the main inorganic component of bone. nih.govmedac.eu In vitro assays are employed to quantify this binding affinity, which is a key determinant of the compound's localization and retention in the skeleton. nih.govmedac.eu

| Bisphosphonate | Relative Binding Affinity to Hydroxyapatite | Primary Binding Moiety |

|---|---|---|

| Pamidronic Acid | High | P-C-P backbone and R1 hydroxyl group |

| Zoledronic Acid | Highest | P-C-P backbone and R1 hydroxyl group |

| Alendronate | High | P-C-P backbone and R1 hydroxyl group |

| Risedronate | Lower than Zoledronate/Alendronate | P-C-P backbone and R1 hydroxyl group |

Table 1: Comparative binding affinities of common bisphosphonates to hydroxyapatite, the principal mineral component of bone. nih.govacs.org The P-C-P structure is fundamental for bone mineral interaction.

To investigate the cellular mechanisms of pamidronic acid, researchers utilize both two-dimensional (2D) and three-dimensional (3D) cell culture models. nih.gov While traditional 2D cultures, where cells grow in a monolayer on a flat surface, have been foundational in cell biology, they have limitations in mimicking the complex in vivo environment. nih.govresearchgate.net

Three-dimensional (3D) culture systems, such as multicellular spheroids or cells grown on scaffolds, offer a more physiologically relevant model. nih.govmdpi.com These models better represent the cell-cell and cell-extracellular matrix interactions found in living tissue, providing more accurate insights into drug responses. nih.govresearchgate.net

In the context of pamidronic acid research, these models are used to study its effects on various cell types, including oral keratinocytes and fibroblasts. nih.gov Studies using 3D oral mucosa models have shown that pamidronic acid can reduce epithelial thickness. nih.govcore.ac.uk For instance, concentrations above 50 μM of pamidronic acid were found to decrease the epithelial thickness and metabolic activity in these advanced culture systems. nih.gov Such findings are crucial for understanding the compound's effects on soft tissues at a mechanistic level. nih.gov

| Culture Model | Key Characteristics | Application in Pamidronic Acid Research |

|---|---|---|

| 2D Monolayer Culture | Cells grow on a flat, planar substrate. mdpi.com | Initial screening, studying effects on cell viability and proliferation (e.g., fibroblasts, keratinocytes). nih.govcore.ac.uk |

| 3D Spheroid/Scaffold Culture | Cells grow in three dimensions, mimicking tissue architecture and cell-cell interactions. nih.gov | Studying effects on tissue-like structures, such as epithelial thickness and metabolic activity in oral mucosa models. nih.govcore.ac.uk |

Table 2: Comparison of 2D and 3D cell culture models used in pamidronic acid research. 3D models provide a more physiologically relevant environment to study cellular mechanisms. nih.govnih.gov

Application of Pamidronic Acid-D2 as an Internal Standard in Advanced Analytical Techniques

The precision and accuracy of quantitative analysis are paramount in research. Isotopically labeled compounds like Pamidronic Acid-D2 serve as ideal internal standards in advanced analytical methods, particularly those based on mass spectrometry.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the precise quantification of specific molecules in a complex sample. In such assays, an internal standard is crucial for correcting variations in sample preparation and instrument response.

Pamidronic Acid-D2, a deuterated analog of pamidronic acid, is an excellent internal standard for MS-based quantification. Since it is chemically identical to the analyte but has a different mass due to the presence of deuterium (B1214612) atoms, it co-elutes during chromatography and experiences similar ionization efficiency, but is distinguishable by the mass spectrometer. This allows for highly accurate and precise measurement of the non-labeled pamidronic acid. Similar deuterated internal standards, such as [1,3-²H₂]MDA, are used in other GC-MS/MS assays for the same purpose of ensuring accuracy. nih.gov The use of stable isotope-labeled internal standards is a gold standard practice in quantitative mass spectrometry for biomedical research.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. google.com Both proton (¹H NMR) and phosphorus (³¹P NMR) spectroscopy have been used to characterize pamidronic acid and its derivatives. google.comlgcstandards.com

NMR analysis can confirm the molecular structure, assess purity, and provide insights into how the molecule interacts with its environment. lgcstandards.com For example, NMR spectra recorded in deuterated water (D₂O) have been used to confirm the chemical shifts characteristic of pamidronic acid, providing definitive structural verification. google.com Furthermore, computational NMR studies have been used to investigate the active sites of bisphosphonates like pamidronic acid when they are adsorbed onto surfaces, such as carbon nanotubes, which are explored for drug delivery systems. researchgate.net

Radiotracer and Labeling Techniques for Research Probes

To visualize and track the distribution of pamidronic acid in vivo, researchers employ radiolabeling techniques. By attaching a radioactive isotope to the molecule, it can be detected non-invasively using imaging modalities like Positron Emission Tomography (PET) or gamma scintigraphy.

Pamidronic acid has been successfully labeled with several radionuclides for research purposes. These include:

Technetium-99m (⁹⁹mTc) : ⁹⁹mTc-labeled pamidronate has been extensively studied as a bone-seeking agent for diagnostic imaging. snmjournals.orgnih.gov Studies have shown that ⁹⁹mTc-pamidronate exhibits high bone uptake and faster clearance from soft tissues compared to other agents like ⁹⁹mTc-MDP, suggesting its potential as an excellent bone-imaging agent. nih.govrsc.org

Gallium-68 (B1239309) (⁶⁸Ga) : As a positron-emitting isotope, ⁶⁸Ga is suitable for PET imaging. mdpi.comresearchgate.netnih.gov Researchers have developed [⁶⁸Ga]Ga-NODAGA-pamidronic acid as a potential PET radiopharmaceutical for bone imaging, noting its good bone binding affinity. mdpi.comresearchgate.netnih.gov

Fluorine-18 (B77423) (¹⁸F) : [¹⁸F]AlF-NOTA-pamidronic acid is another PET tracer developed for bone imaging. ums.edu.mynih.gov In vitro studies showed its binding to hydroxyapatite was as sensitive as the commonly used [¹⁸F]NaF, and it demonstrated promising uptake in osteosarcoma cell lines. ums.edu.mynih.gov

These radiolabeled probes are invaluable for non-invasive biodistribution studies, allowing researchers to monitor the delivery and uptake of pamidronic acid in bone and other tissues. snmjournals.org

Synthesis and Optimization of Radiolabeled Pamidronic Acid Derivatives (e.g., ¹⁸F-NOTA-Pamidronic Acid)

The synthesis of radiolabeled pamidronic acid derivatives is a critical step for their use in preclinical imaging. A common strategy involves conjugating a bifunctional chelator, such as 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA), to pamidronic acid. This is often achieved using an N-Hydroxysuccinimide (NHS) ester strategy, which facilitates the covalent bonding between the chelator and the amino group of pamidronate. mdpi.comnih.govnih.gov The resulting NOTA-pamidronic acid conjugate can then be radiolabeled with a positron-emitting radionuclide like fluorine-18 (¹⁸F) or gallium-68 (⁶⁸Ga). mdpi.comnih.gov

For the synthesis of [¹⁸F]AlF-NOTA-pamidronic acid, the process involves the initial complexation of fluoride-18 with aluminum chloride (AlCl₃) to form an [¹⁸F]AlF²⁺ complex. mdpi.com This complex is then chelated by the NOTA-pamidronic acid precursor. mdpi.com Optimization of this radiolabeling process is crucial to maximize the radiochemical yield (RCY). Key parameters that are systematically varied include the molar ratio of the precursor to AlCl₃, the reaction temperature, the pH, and the type and concentration of organic solvent used. mdpi.comnih.gov

Research has shown that optimal conditions for the radiolabeling of [¹⁸F]AlF-NOTA-pamidronic acid include a 1:1 molar ratio of NOTA-pamidronic acid to AlCl₃, a reaction temperature of 100 °C for 15 minutes, and the use of 50% (v/v) ethanol (B145695) as the organic solvent. mdpi.comnih.govresearchgate.net These conditions have been reported to achieve a high radiochemical yield, in some cases reaching 100%. mdpi.comresearchgate.net Similarly, for ⁶⁸Ga-labeled pamidronate derivatives like [⁶⁸Ga]Ga-NODAGA-pamidronic acid, optimal radiolabeling has been found at a pH between 4.0 and 4.5 and a temperature above 60 °C. nih.govnih.gov

The purification and validation of the synthesized radiolabeled compound are essential. Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to validate the successful conjugation of the chelator to pamidronic acid. mdpi.comnih.govnih.gov Radio-thin layer chromatography (r-TLC) and reverse-phase high-performance liquid chromatography (RP-HPLC) are employed to determine the radiochemical purity and to separate the final product from unreacted precursors and byproducts. mdpi.comnih.govresearchgate.net

Table 1: Optimized Radiolabeling Conditions for Pamidronic Acid Derivatives

| Radiotracer | Optimal Molar Ratio (Precursor:Metal) | Optimal Temperature | Optimal pH | Optimal Solvent | Radiochemical Yield (RCY) | Reference |

|---|---|---|---|---|---|---|

| [¹⁸F]AlF-NOTA-Pamidronic Acid | 1:1 (NOTA-Pamidronic Acid:AlCl₃) | 100 °C | Not specified | 50% (v/v) Ethanol | ~95-100% | mdpi.comnih.govresearchgate.net |

| [⁶⁸Ga]Ga-NODAGA-Pamidronic Acid | Not specified | >60 °C | 4.0 - 4.5 | Not specified | >90% | nih.govnih.gov |

Application of Labeled Probes in Pre-clinical Imaging Research and Biological Tracing

Radiolabeled pamidronic acid derivatives, such as [¹⁸F]AlF-NOTA-pamidronic acid and ⁶⁸Ga-labeled analogues, serve as valuable probes in pre-clinical imaging research, particularly for bone imaging using Positron Emission Tomography (PET). mdpi.comnih.govresearchgate.net These probes are designed to target areas of high bone turnover, which is characteristic of various skeletal pathologies. mdpi.com The strong bone-binding affinity of the pamidronate moiety directs the radiotracer to the bone, while the attached radionuclide allows for non-invasive visualization and quantification via PET imaging. mdpi.comnih.gov

Pre-clinical studies often begin with in vitro assessments. For instance, the binding affinity of new radiolabeled pamidronate probes is tested using hydroxyapatite binding assays, which mimic the mineral component of bone. mdpi.comnih.gov Studies have shown that [¹⁸F]AlF-NOTA-pamidronic acid exhibits a sensitivity comparable to [¹⁸F]sodium fluoride (B91410) ([¹⁸F]NaF), a standard bone imaging agent. mdpi.comresearchgate.net Cellular uptake studies using normal human osteoblast and osteosarcoma cell lines are also conducted to evaluate the probe's interaction with bone cells. mdpi.comnih.gov While [¹⁸F]NaF showed higher uptake in both cell lines in one study, [¹⁸F]AlF-NOTA-pamidronic acid demonstrated promising uptake in osteosarcoma cells, suggesting its potential for cancer-specific imaging. mdpi.comnih.gov

Following in vitro validation, in vivo studies in animal models are performed. Dynamic micro-PET/CT imaging in mice is used to assess the biodistribution and pharmacokinetics of the radiolabeled pamidronate derivatives. illinois.edu These studies track the accumulation of the tracer in various organs and tissues over time, with a particular focus on uptake in bone and tumors. illinois.edu Research on pamidronate-functionalized nanoparticles labeled with copper-64 (⁶⁴Cu) has demonstrated enhanced accumulation and prolonged retention in skeletal tumors compared to non-targeted nanoparticles. illinois.edu Similarly, biodistribution studies of [⁶⁸Ga]Ga-NODAGA-pamidronic acid have shown good bone binding affinity. nih.gov The ionic structure of such radiolabeled compounds may also lead to improved blood clearance and good renal excretion, which enhances the bone-to-background ratio and improves image quality. nih.gov These preclinical evaluations are essential to establish the potential of these probes for future clinical applications in diagnosing bone metastases and other skeletal diseases. mdpi.comnih.govnih.gov

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Frameworks for Electronic Structure Analysis

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of bisphosphonates like pamidronic acid. mdpi.comresearchgate.netmdpi.comresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311+G(d,p), allow for the full geometrical optimization of the molecule in the gas phase or in solution. mdpi.comresearchgate.netresearchgate.net These calculations provide insights into molecular geometries, bond lengths, and angles. researchgate.net

A key application of DFT in this context is the analysis of the molecule's chemical reactivity through its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO-LUMO energy gap is a critical parameter that reflects the chemical activity of the molecule. mdpi.comresearchgate.net Furthermore, DFT is used to study the interaction of pamidronic acid with metal cations and its adsorption onto surfaces like carbon nanotubes, which is relevant for drug delivery systems. mdpi.commdpi.com By calculating properties like electron charge density, researchers can understand how these interactions occur at an electronic level. mdpi.comresearchgate.net

Time-Dependent DFT (TD-DFT) extends these analyses to the excited states of the molecule. mdpi.com TD-DFT calculations are used to predict the UV-visible absorption spectra of pamidronic acid and its complexes. mdpi.com These calculations provide information on vertical excitation energies and oscillator strengths, which correspond to the absorption bands observed experimentally. mdpi.com For pamidronic acid, TD-DFT calculations have predicted a maximum absorption band in the range of 200-250 nm, specifically around 222 nm. mdpi.com This theoretical framework is crucial for understanding the photophysical properties of pamidronate derivatives and their behavior upon electronic excitation.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Bisphosphonate Design

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques extensively used to understand the relationship between the chemical structure of bisphosphonates, including pamidronate derivatives, and their biological activity. nih.govacs.orgillinois.eduthieme-connect.com These models are instrumental in the rational design of new, more potent bisphosphonate-based therapeutic agents. acs.orgillinois.edu

QSAR studies aim to build mathematical models that correlate structural or physicochemical properties of a series of compounds with their inhibitory activity. thieme-connect.comscispace.com For a set of aryl-X derivatives of pamidronate, a molecular field analysis (MFA), a 3D-QSAR technique, yielded a model with a high correlation coefficient (R² value of 0.900), indicating a strong predictive capability. nih.govacs.orgillinois.edu The success of these models often depends on aligning the molecules based on crystallographic data of their biological target, such as farnesyl pyrophosphate synthase (FPPS). nih.govacs.org These QSAR models have been shown to predict the activity of new bisphosphonates within a factor of about 2.3. acs.org

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, negative ionizable groups, hydrophobic regions) that a molecule must possess to bind to its target receptor. nih.govacs.orgillinois.edu For both aryl-X and heterocyclic bisphosphonates, pharmacophore models have revealed the importance of two negative ionizable features and one positive charge feature for activity. nih.govacs.orgillinois.edu Additionally, a distal hydrophobic feature was identified as important for aryl bisphosphonates. acs.orgillinois.edu In a study involving Trypanosoma cruzi enolase, a pharmacophore was constructed using known ligands and predicted binders like pamidronate, identifying key hydrogen bond acceptors and a negative ionizable region. biorxiv.org These models provide a simplified yet powerful framework for designing novel compounds with desired biological activities. nih.govacs.org

Table 2: Key Findings from QSAR and Pharmacophore Modeling of Pamidronate and Related Bisphosphonates

| Modeling Technique | Compound Series | Key Findings/Model Statistics | Identified Pharmacophoric Features | Reference |

|---|---|---|---|---|

| Molecular Field Analysis (MFA) - 3D QSAR | Aryl-X derivatives of pamidronate | R² = 0.900 for training set of 29 compounds. | Alignment guided by FPP bound to FPPS was crucial. | nih.govacs.orgillinois.edu |

| Pharmacophore Modeling (Catalyst program) | Aryl-X and heterocyclic bisphosphonates | Identified essential features for activity. | Two negative ionizable groups, one positive charge feature, a distal hydrophobic feature (for aryl-X). | nih.govacs.orgillinois.edu |

| Pharmacophore Modeling (LigandScout) | Enolase inhibitors including pamidronate | Constructed a model based on known and predicted binders. | Five hydrogen bond acceptors and a negative ionizable region. | biorxiv.org |

Quantum Mechanical/Molecular Mechanical (QM/MM) Methods for Simulating Compound Interactions

Quantum Mechanical/Molecular Mechanical (QM/MM) methods are hybrid computational techniques that allow for the detailed study of large biomolecular systems, such as an enzyme interacting with a ligand like pamidronic acid. biointerfaceresearch.com These methods combine the accuracy of quantum mechanics (QM) for a small, chemically active region (e.g., the ligand and the enzyme's active site) with the computational efficiency of molecular mechanics (MM) for the rest of the protein and solvent environment. biointerfaceresearch.comnih.gov

This approach has been applied to investigate the interactions of nitrogen-containing bisphosphonates (N-BPs) with their target enzyme, human farnesyl pyrophosphate synthase (hFPPS). nih.gov For example, a three-layer ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) study, which is a type of QM/MM calculation, used the B3LYP/6-31+G* level of theory for the high-level QM region. nih.gov Such studies reveal the specific interactions that govern binding, including hydrogen bonds, hydrophobic interactions, and cation-π interactions between the bisphosphonate and the amino acid residues in the active site of hFPPS. nih.gov

By calculating the interaction energies, researchers can screen and rank novel N-BP inhibitor candidates, identifying those with potentially better biological activities. nih.gov QM/MM simulations provide a dynamic and energetically detailed picture of the binding process, which is difficult to obtain from static methods like molecular docking alone. biointerfaceresearch.com This detailed understanding of the binding mechanism at a molecular level is crucial for the structure-based design and optimization of more effective bisphosphonate inhibitors. biointerfaceresearch.comnih.gov

Investigation in Non-Human In Vivo Research Models

Non-human in vivo research models are indispensable for evaluating the biological effects and therapeutic potential of pamidronic acid. nih.govmdpi.complos.org Animal models allow researchers to study the compound's pharmacokinetics, its effects on bone structure and metabolism, and its efficacy in disease states in a complex biological system. illinois.edufda.gov

Rodent models are commonly used. In rats, intravenously administered radiolabeled pamidronate was shown to be rapidly adsorbed by bone (approximately 50-60%) and slowly eliminated by the kidneys. fda.gov The oim/oim mouse, a model for osteogenesis imperfecta (OI), has been used to study the effects of pamidronate on bone growth and fracture incidence. nih.gov In these mice, pamidronate treatment was observed to increase the growth plate area and reduce osteoclast numbers per surface area, indicating a reduction in resorptive capacity. nih.gov

Larger animal models, such as Göttingen minipigs, have been employed to investigate the local application of pamidronate for preserving alveolar bone dimensions after tooth extraction. mdpi.com In one such study, the local application of pamidronate mixed with a bone substitute material significantly reduced post-extractional bone loss compared to the control group. mdpi.com

Humanized mouse models, which are immunodeficient mice engrafted with human cells or tissues, provide a unique platform to study human-specific immune responses. plos.org A humanized mouse model was used to evaluate the therapeutic effect of pamidronate against the lethal avian influenza A H7N9 virus. plos.org The study found that pamidronate could control the severe disease caused by the virus by boosting the host's Vδ2-T-cell-mediated immunity. plos.org These diverse animal models provide crucial preclinical data on the mechanisms of action and potential applications of pamidronic acid.

Table 3: Examples of Non-Human In Vivo Research Models for Pamidronic Acid Investigation

| Animal Model | Research Focus | Key Findings | Reference |

|---|---|---|---|

| Rats | Pharmacokinetics | ~50-60% of the dose is rapidly adsorbed by bone; slow renal elimination. | fda.gov |

| oim/oim Mouse (Osteogenesis Imperfecta model) | Effect on bone growth and resorption | Increased growth plate area; reduced osteoclast numbers per surface area. | nih.gov |

| Göttingen Minipig | Alveolar bone preservation | Local application of pamidronate significantly reduced bone loss after tooth extraction. | mdpi.com |

| Humanized Mouse (H7N9 influenza model) | Immunomodulatory effects | Pamidronate controlled severe influenza by boosting Vδ2-T-cell-mediated immunity. | plos.org |

Studies on Bone Remodeling and Metabolism in Defined Animal Models

Pamidronic acid has been extensively studied in various animal models to elucidate its precise effects on bone structure and cellular activity. These investigations have revealed that its primary mechanism involves the inhibition of bone resorption, a process largely mediated by osteoclasts. pfizermedicalinformation.com In vitro and in vivo studies in mice have shown that pamidronate can induce apoptosis, or programmed cell death, in osteoclasts. oup.comscirp.org

Research using a mouse model demonstrated that long-term cyclic administration of pamidronate impairs longitudinal bone growth by inhibiting the maturation and function of osteoclasts, which are crucial for the turnover of cartilage to bone at the growth plate. openorthopaedicsjournal.comnih.gov While the number of osteoclasts increased, their functional capacity, as assessed by the presence of cathepsin K, was diminished. openorthopaedicsjournal.com

In rat models designed to simulate conditions of skeletal unloading or metabolic stress, pamidronate has shown significant effects. In tail-suspended growing rats, a model for mechanical unloading, pamidronate treatment increased bone mineral density (BMD) and the amount of secondary cancellous bone in the femur's metaphysis. nih.govoup.com However, it did not restore the normal, growth-related bone apposition on the periosteal surface, which is also reduced by unloading. nih.govoup.com In adult rats subjected to a low-protein diet, which typically accelerates bone resorption, pamidronate administration successfully prevented the expected bone loss and deterioration of bone strength and microarchitecture. oup.com

Further studies have explored its efficacy in disease-specific animal models. In a rat model for hyperparathyroidism, which is characterized by excessive parathyroid hormone (PTH) levels and subsequent bone loss, pamidronate effectively reduced this PTH-mediated bone loss, leading to higher bone mineral content and density in both the lumbar spine and femur. nih.gov Similarly, in rats with chronic cholestatic liver disease, a condition that can lead to osteoporosis, pamidronate treatment reversed bone loss by increasing bone volume, trabecular number, and trabecular thickness. scielo.br In immature rabbits undergoing distraction osteogenesis (bone lengthening), a single dose of pamidronate not only reduced the associated disuse osteoporosis but also increased the density and amount of newly formed bone. nih.gov

Table 1: Effects of Pamidronic Acid on Bone Remodeling in Animal Models

| Animal Model | Condition | Key Research Findings | Reference(s) |

|---|---|---|---|

| Mouse | Normal Growth | Inhibited osteoclast maturation and function, reducing cartilage-to-bone turnover at the growth plate. Increased osteoclast numbers but decreased their functional activity. | openorthopaedicsjournal.comnih.gov |

| Mouse | Normal and Induced High Bone Resorption | Promoted apoptosis in osteoclasts both in vitro and in vivo. | oup.com |

| Rat (Growing) | Mechanical Unloading (Tail Suspension) | Increased cancellous bone volume and trabecular number; did not restore normal periosteal bone apposition or bone strength in the diaphysis. | nih.govoup.com |

| Rat (Adult) | Isocaloric Low-Protein Diet | Prevented bone loss, reduction in bone strength, and deterioration of trabecular microarchitecture by inhibiting increased bone resorption. | oup.com |

| Rat | Chronic Cholestatic Liver Disease | Reversed bone loss by increasing bone volume (BV/TV), trabecular thickness, and trabecular number. | scielo.br |

| Rat | Hyperparathyroidism (Gene Transfer Model) | Reduced PTH-mediated bone loss and significantly increased bone mineral content and density in the spine and femur. | nih.gov |

| Rabbit (Immature) | Distraction Osteogenesis | Reduced disuse osteoporosis and significantly increased the bone mineral density and total area of the newly formed regenerate bone. | nih.gov |

Research into Anti-Angiogenic and Immunomodulatory Effects in Animal Models

Beyond its effects on bone, preclinical research in animal models has uncovered significant anti-angiogenic and immunomodulatory properties of pamidronic acid.

Anti-Angiogenic Effects Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Nitrogen-containing bisphosphonates, including pamidronate, have been reported to exert anti-angiogenic effects. researchgate.neteuropa.eu This activity is thought to be mediated, at least in part, by the inhibition of key pro-angiogenic factors. researchgate.net For instance, studies have shown that pamidronate can inhibit tumor angiogenesis induced by Insulin-like growth factor 1 (IGF-1) in cellular models and animal models of breast cancer. nih.gov While many mechanistic studies on angiogenic factors like Vascular Endothelial Growth Factor (VEGF) have been conducted in humans, they provide a basis for the effects seen in animal models. nih.govscispace.comnih.gov In some animal studies, a high dose of bisphosphonates was required to achieve an anti-angiogenic effect in vivo. whiterose.ac.uk

Immunomodulatory Effects Pamidronate's ability to modulate the immune system has been demonstrated across several distinct animal models. In rodent models of experimental colitis, orally administered pamidronate exhibited anti-inflammatory and immunomodulatory effects. researchgate.net This was associated with an altered cytokine profile from T cells, specifically enhancing the production of interferon-gamma (IFN-γ), Interleukin-6 (IL-6), and Interleukin-10 (IL-10), while promoting a Th1 immune response over a Th17 response. researchgate.net

The immunomodulatory potential of pamidronate is particularly evident in its interaction with specific T cell populations. In humanized mouse models of lethal influenza A (H5N1 and H7N9) infection, pamidronate conferred significant protection. nih.govnih.govplos.org This protective effect was dependent on the activation and expansion of Vδ2-T cells, a subset of gamma delta (γδ) T cells. nih.govplos.org These activated Vδ2-T cells were shown to kill virus-infected host cells and secrete IFN-γ, contributing to the antiviral response. nih.govplos.org Furthermore, in a murine model of visceral leishmaniasis, pamidronate treatment displayed immunomodulatory activity by increasing the production of the pro-inflammatory cytokines TNF-α and IFN-γ, which are crucial for controlling the parasite, and by promoting the maturation of defensive granulomas in the liver. researchgate.net These findings underscore a complex role for pamidronate in modulating immune responses, which can be leveraged for therapeutic benefit in various disease contexts.

Table 2: Anti-Angiogenic and Immunomodulatory Effects of Pamidronic Acid in Animal Models

| Effect Type | Animal Model | Condition | Key Research Findings | Reference(s) |

|---|---|---|---|---|

| Anti-Angiogenic | Rat (Castrated) | Testosterone-Stimulated Vascular Regrowth | Bisphosphonates (general class) inhibited testosterone-stimulated vascular regrowth in the ventral prostate. | whiterose.ac.uk |

| Immunomodulatory | Rat & Mouse | Experimental Colitis | Exerted anti-inflammatory effects; enhanced IFN-γ, IL-6, and IL-10 production by T cells; favored Th1 differentiation over Th17. | researchgate.net |

| Humanized Mouse | Lethal Influenza A (H5N1, H7N9) Infection | Exhibited protective effects mediated by boosting Vδ2-T cell immunity; antiviral effects were partly mediated by IFN-γ. | nih.govnih.govplos.org | |

| Mouse | Visceral Leishmaniasis | Reduced parasite load and increased production of TNF-α and IFN-γ; promoted maturation of hepatic granulomas. | researchgate.net |

Academic Discoveries and Conceptual Frameworks Originating from Pamidronic Acid Research

Elucidation of Fundamental Mechanism of Action for Nitrogen-Containing Bisphosphonates

Pamidronic acid was pivotal in deciphering the molecular pathway through which nitrogen-containing bisphosphonates (N-BPs) exert their effects. pharmacologyeducation.orgpharmgkb.org Unlike their non-nitrogen-containing predecessors that form non-functional ATP analogs, N-BPs like pamidronic acid have a more specific target. pharmacologyeducation.orgpharmgkb.org

Research demonstrated that these compounds inhibit farnesyl diphosphate (B83284) (FPP) synthase , a key enzyme in the mevalonate (B85504) pathway. nih.govhmdb.cadrugbank.com This pathway is responsible for producing isoprenoid lipids, such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate. hmdb.cadrugbank.com These lipids are essential for the post-translational modification process known as prenylation, which attaches them to small GTP-binding proteins like Ras, Rho, and Rab. drugbank.comnih.gov The proper function and intracellular localization of these signaling proteins are dependent on prenylation.

By inhibiting FPP synthase, pamidronic acid disrupts the prenylation of these critical proteins within osteoclasts, the cells responsible for bone resorption. hmdb.cadrugbank.com This disruption interferes with vital cellular functions, including cytoskeletal arrangement, vesicular trafficking, and ultimately leads to osteoclast apoptosis (programmed cell death), thereby inhibiting bone resorption. drugbank.comfrontiersin.org This detailed mechanistic understanding, largely derived from studies involving pamidronic acid, now forms the conceptual framework for the entire class of N-BPs. pharmgkb.org

Contributions to Understanding Osteoclast Biology and Bone Resorption Processes

Studies on pamidronic acid have significantly contributed to our knowledge of osteoclast biology. Osteoclasts are specialized multinucleated cells that adhere to the bone surface and secrete acid and enzymes to break down the bone matrix. drugbank.comnih.gov Research with pamidronic acid helped to highlight the critical role of the mevalonate pathway in maintaining osteoclast function and survival. nih.govhmdb.ca

When osteoclasts begin to resorb bone, the local acidic environment releases the bisphosphonate that has bound to the bone's hydroxyapatite (B223615) crystals. drugbank.comnih.gov The osteoclast then internalizes the drug. drugbank.com The subsequent inhibition of FPP synthase by pamidronic acid leads to the disruption of the osteoclast's cytoskeleton, particularly the formation of the ruffled border, a key structure for bone resorption. This disruption causes the osteoclasts to detach from the bone surface, ceasing their resorptive activity. drugbank.comnih.gov

Furthermore, the research demonstrated that the downstream effects of FPP synthase inhibition, specifically the lack of prenylated proteins, trigger apoptotic pathways within the osteoclast, leading to a reduction in their numbers. pharmacologyeducation.org This dual action—inhibiting function and inducing cell death—underpins the potent anti-resorptive effects of pamidronic acid and other N-BPs.

Insights into Cellular Apoptosis and Viability Pathways in Bone and Cancer Research

The investigation of pamidronic acid's effects has extended beyond osteoclasts, providing valuable insights into apoptosis in other cell types, particularly cancer cells. drugbank.comnih.gov It was discovered that pamidronic acid can directly induce apoptosis in various tumor cell lines, including those from myeloma, breast cancer, and prostate cancer. nih.govauajournals.org This finding suggested that the clinical benefits of bisphosphonates in treating bone metastases might involve not only the inhibition of osteoclast-mediated bone destruction but also a direct anti-tumor effect. nih.gov

The mechanism of apoptosis induction in cancer cells mirrors that in osteoclasts, involving the inhibition of the mevalonate pathway. nih.govauajournals.org Research has shown that treatment with pamidronic acid leads to the activation of caspases, such as caspase-3 and caspase-9, which are key executioners in the apoptotic cascade. drugbank.comauajournals.org Interestingly, some studies have indicated that this apoptotic effect can be independent of the p53 tumor suppressor gene status and may not be prevented by the overexpression of the anti-apoptotic protein Bcl-2, suggesting a robust and distinct cell death pathway. nih.gov

Conversely, some studies have reported contrasting effects on different cell types, with bisphosphonates inhibiting apoptosis in osteoblasts and osteocytes. aacrjournals.org This highlights the cell-type-specific consequences of mevalonate pathway inhibition and has opened new avenues of research into the complex signaling networks governing cell fate.

Advancements in Structure-Activity Relationship (SAR) Theory for Bisphosphonate Class

Pamidronic acid served as a foundational molecule for extensive structure-activity relationship (SAR) studies that have guided the development of more potent bisphosphonates. acs.orgnih.gov These studies systematically modified the structure of pamidronate to understand how chemical changes affect anti-resorptive potency.

It was established that the P-C-P backbone is essential for binding to bone mineral, while the side chain (R2) attached to the carbon atom determines the drug's potency. For N-BPs, the presence of a nitrogen atom in the side chain is crucial for inhibiting FPP synthase.

SAR studies evolving from pamidronate revealed key principles:

Length and branching of the N-alkyl chain: Small modifications, such as adding a methylene (B1212753) group to the side chain of pamidronate to create alendronate, resulted in a roughly 10-fold increase in potency. acs.orgnih.govscispace.com

Introduction of cyclic or aromatic moieties: The development of third-generation bisphosphonates, such as zoledronic acid, which contains a heteroaromatic imidazole (B134444) ring, led to a significant leap in potency. acs.orgnih.gov Zoledronic acid is considerably more potent than pamidronic acid. dovepress.com

The 1-hydroxy group: The hydroxyl group at the R1 position, along with the two phosphonate (B1237965) groups, acts as a "bone hook," enabling strong chelation to calcium ions in the hydroxyapatite of the bone matrix. illinois.edu

These systematic investigations, starting from the pamidronate template, have created a robust predictive framework for designing new bisphosphonates with tailored potencies and properties.

Development of Novel Research Tools and Targeting Vectors for Bone-Related Studies

The high affinity of pamidronic acid for bone mineral has been exploited to develop novel research tools and bone-targeting delivery systems. taylorandfrancis.commdpi.com By conjugating pamidronic acid to other molecules, researchers can specifically deliver these molecules to the bone surface.

Key Applications:

Radiolabeled Imaging Agents: Pamidronic acid has been conjugated with chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can then be labeled with radioisotopes such as Gallium-68 (B1239309) (⁶⁸Ga) or Lutetium-177 (¹⁷⁷Lu). mdpi.comnih.govd-nb.info These radiolabeled conjugates serve as highly specific agents for bone imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), allowing for the visualization of bone metastases or areas of high bone turnover. nih.govd-nb.info

Drug Delivery Systems: Pamidronic acid and other bisphosphonates have been used as targeting vectors to deliver anticancer drugs or other therapeutic agents directly to the bone, potentially increasing efficacy while minimizing systemic toxicity. dovepress.com

Fluorescently Labeled Probes: Conjugates of bisphosphonates with fluorescent dyes have been synthesized to allow for the imaging of bone-related processes at a cellular level. taylorandfrancis.com

Isotopically Labeled Standards: The synthesis of isotopically labeled versions of pamidronic acid, such as with ¹³C and ¹⁵N, provides essential tools for metabolic studies and quantitative analysis in biological samples. taylorandfrancis.com

These innovations, stemming from the fundamental bone-targeting property of pamidronic acid, continue to expand the toolkit for both basic and clinical research in skeletal biology and pathology.

Future Directions and Emerging Research Avenues for Pamidronic Acid D2

Exploration of Unconventional Molecular Interactions and Biological Pathways

The primary mechanism of nitrogen-containing bisphosphonates like pamidronic acid is the inhibition of farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. drugbank.comt3db.canih.gov This inhibition disrupts essential cellular processes in osteoclasts, leading to reduced bone resorption. drugbank.compharmgkb.org However, emerging research suggests that the biological effects of bisphosphonates may not be limited to FPPS inhibition alone. For instance, pamidronic acid has been reported to potentially influence other signaling pathways, such as the Wnt/β-catenin pathway and Toll-like receptor (TLR) signaling. medchemexpress.com

The use of Pamidronic Acid-D2 provides a unique opportunity to dissect these conventional and unconventional pathways with greater precision. The kinetic isotope effect associated with the C-D bond can be exploited as a mechanistic probe. If a biological process is slowed in the presence of Pamidronic Acid-D2 compared to its non-deuterated counterpart, it would strongly suggest that the cleavage of that specific C-H bond is a rate-determining step in that pathway. This approach allows researchers to:

Validate Target Engagement: Confirm whether the metabolic breakdown of the pamidronate side chain is relevant for its interaction with FPPS or other potential binding partners.

Uncover New Metabolites and Pathways: By slowing down metabolism at a specific site, deuteration may allow for the detection of transient or low-abundance metabolites that are otherwise not observed, potentially revealing previously unknown biological interactions or catabolic pathways.

Investigate "Off-Target" Effects: The influence of bisphosphonates on various cell types beyond osteoclasts is an area of growing interest. nih.gov Using Pamidronic Acid-D2 in comparative studies could help determine if the observed effects in non-skeletal cells are mediated by the parent drug or by a metabolite formed through C-H bond cleavage.

Future research will likely involve precise comparative studies using Pamidronic Acid-D2 and unlabeled pamidronic acid in various cell-based and in vivo models to map these subtle but significant interactions.

Development of Advanced Research Probes and Imaging Agents Based on Deuterated Pamidronic Acid

Stable isotope labeling is a cornerstone of modern biomedical research, and deuteration is a powerful method for creating research probes. While Pamidronic Acid-D2 itself can be used as a probe for techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, its true potential may lie in its use as a scaffold for creating next-generation imaging and diagnostic agents.

The development of advanced probes based on bisphosphonates is an active area of research, with fluorescently-labeled and radiolabeled versions being used for imaging. biorxiv.orgnih.gov Pamidronic acid has been conjugated with chelators like NOTA for radiolabeling with Gallium-68 (B1239309) for use in Positron Emission Tomography (PET) imaging of bone. nih.govnih.gov These agents leverage the high affinity of the bisphosphonate moiety for hydroxyapatite (B223615), the mineral component of bone. t3db.caresearchgate.net

The incorporation of deuterium (B1214612) into these structures offers several advantages:

Metabolic Stability: For imaging agents, it is often desirable that the molecule remains intact to ensure the signal originates from the intended target. Deuteration at a metabolically labile position can enhance the probe's in vivo stability, leading to clearer images with a better signal-to-noise ratio.

Multi-Modal Probes: Pamidronic Acid-D2 can be further modified with other labels, such as a fluorescent dye or a radioisotope, to create multi-modal probes. Such probes would allow researchers to correlate data from different imaging techniques (e.g., PET and optical imaging) or analytical methods (e.g., mass spectrometry imaging and NMR).

Mechanistic Studies of Probe Distribution: By comparing the biodistribution of a deuterated probe with its non-deuterated version, researchers can study how metabolism affects the probe's uptake, retention, and clearance from target tissues like bone and from non-target organs.

| Labeling Strategy | Typical Isotopes/Molecules | Primary Research Application | Key Advantage of Adding Deuteration |

|---|---|---|---|

| Deuteration | ²H (Deuterium) | NMR, Mass Spectrometry, Mechanistic Studies | Serves as the primary label, alters metabolism for mechanistic investigation. |

| Radioactive Labeling | ⁶⁸Ga, ¹⁸F, ⁹⁹ᵐTc | PET, SPECT Imaging | Increases metabolic stability of the probe, potentially improving image quality and quantification. nih.govdrugbank.comuni-mainz.de |

| Fluorescent Labeling | Fluorescein (FAM), Cyanine dyes (Cy5.5) | Optical Imaging, Microscopy, Cell Sorting | Reduces photobleaching (in some cases), enhances stability for longitudinal tracking. biorxiv.orgnih.gov |

| Multi-Modal Labeling | ²H + ¹⁸F or ²H + Fluorescent Dye | Correlative Imaging and Analysis | Provides an internal standard for quantitative analysis and allows for cross-validation between different analytical platforms. |

Integration with Systems Biology and Multi-omics Approaches for Comprehensive Biological Profiling

Systems biology aims to understand complex biological systems by integrating different types of data, a process often involving "multi-omics" approaches (genomics, transcriptomics, proteomics, metabolomics). nih.gov This holistic view is crucial for understanding the full spectrum of a drug's effects, from its intended action to its subtle off-target impacts. Recent studies have begun to apply multi-omics to uncover the broader effects of bisphosphonates and to identify biomarkers for various conditions. nih.govresearchgate.netoup.com

The availability of Pamidronic Acid-D2 is a significant asset for such studies. By performing parallel multi-omics analyses on systems treated with either Pamidronic Acid-D2 or its non-deuterated analog, researchers can generate high-resolution comparative data. This "stable isotope-assisted" systems biology approach can:

Identify Deuterium-Specific Signatures: Pinpoint changes in gene expression, protein levels, or metabolite concentrations that are unique to the deuterated compound. This can directly link specific metabolic pathways to the C-H bond cleavage event.

Enhance Metabolomic Profiling: In metabolomics studies using mass spectrometry, the known mass shift of Pamidronic Acid-D2 and its deuterated metabolites makes them easier to identify and track against the complex background of endogenous molecules.

Build More Accurate Predictive Models: The data generated can be used to build and refine computational models of the drug's action. elifesciences.org By providing precise information on how altering a single metabolic step affects the entire system, these models can become more predictive and useful for understanding drug effects and designing new therapies.

Future research in this area will likely involve detailed longitudinal studies in cell cultures and animal models, tracking the multi-omics consequences of exposure to Pamidronic Acid-D2 over time to create a comprehensive and dynamic map of its biological impact.

Methodological Innovations in Deuterated Bisphosphonate Synthesis and Application for Research

The synthesis of bisphosphonates, including pamidronic acid, typically involves the reaction of a carboxylic acid with phosphorous acid and a dehydrating agent like phosphorus trichloride (B1173362), often in a strong acid solvent like methanesulfonic acid. acs.orguef.fi The synthesis of isotopically labeled versions, such as those containing ¹³C or ¹⁵N, has also been reported. rsc.org

The synthesis of Pamidronic Acid-D2, however, presents unique challenges and opportunities for methodological innovation. The key is the site-specific introduction of deuterium. This can be achieved through several potential strategies:

Deuterated Starting Materials: Utilizing a deuterated precursor to 3-aminopropanoic acid where the deuterium atoms are already in the desired position. This is often the most straightforward approach if the starting material is accessible.

Deuterium Exchange Reactions: Developing methods to selectively exchange specific protons on the pamidronic acid molecule or a synthetic intermediate with deuterium from a source like deuterium oxide (D₂O). This requires careful control of reaction conditions (e.g., pH, catalyst) to ensure specificity.

Novel Synthetic Routes: Designing entirely new synthetic pathways that allow for the introduction of deuterium at a late stage in the synthesis, which can be more efficient and versatile.

| Synthetic Approach | Description | Potential Challenges | Area for Innovation |

|---|---|---|---|

| Use of Deuterated Precursors | Starting the standard synthesis with a specifically deuterated version of 3-aminopropanoic acid. | Availability and cost of the deuterated starting material. | Development of efficient methods to produce deuterated amino acid precursors. |

| H/D Exchange on Intermediate | Performing a hydrogen-deuterium exchange reaction on a synthetic intermediate under specific catalytic conditions. | Achieving high isotopic purity and site-selectivity; avoiding exchange at undesired positions. | Discovery of new catalysts and reaction conditions for selective C-H activation and deuteration. |

| Late-Stage Deuteration | Introducing deuterium in one of the final steps of the synthesis. | The core structure of pamidronic acid is robust and may not be amenable to late-stage functionalization. | Designing novel protecting group strategies or new bisphosphonate-forming reactions that are compatible with deuteration reagents. |

Beyond synthesis, innovations in the application of deuterated bisphosphonates in research are also crucial. This includes developing new analytical methods, such as advanced mass spectrometry or NMR techniques, that are specifically tailored to exploit the properties of these deuterated compounds for highly sensitive and quantitative measurements in complex biological samples. up.ac.za

Theoretical and Computational Design of Next-Generation Bisphosphonate Research Tools

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and chemical biology. researchgate.net Methods like Density Functional Theory (DFT) and molecular docking are used to study the interactions between bisphosphonates and their biological targets, like FPPS. up.ac.zaresearchgate.net These computational approaches can predict how a molecule will bind to a protein and what its electronic properties will be.

For Pamidronic Acid-D2, theoretical and computational methods offer a powerful way to predict its properties and to guide the design of future research tools before they are synthesized. Key areas of exploration include:

Modeling the Kinetic Isotope Effect: Quantum mechanical calculations can be used to model the vibrational frequencies of C-H versus C-D bonds and predict the magnitude of the kinetic isotope effect for specific enzymatic reactions. This can help prioritize which deuterated analogs would be most useful for studying a particular biological pathway.

Predicting Binding Affinity and Conformation: Molecular docking simulations can be used to compare the binding of Pamidronic Acid-D2 and its non-deuterated parent to FPPS and other potential protein targets. While the binding affinity is expected to be very similar, subtle changes in conformation or vibrational modes within the binding pocket could be explored. nih.gov

The synergy between computational design and experimental work will be critical. Theoretical predictions can guide synthetic efforts toward the most promising molecules, while experimental results can be used to refine and improve the accuracy of the computational models. This iterative cycle of design, synthesis, and testing will accelerate the development of highly specialized and effective research tools based on deuterated bisphosphonates.

Q & A

Q. How can researchers ensure compliance with FAIR data principles when publishing Pamidronic Acid-D2 datasets?

- Methodological Answer: Deposit raw spectral data (NMR, MS) in repositories like Zenodo or ChemSpider with unique DOIs. Annotate metadata using standardized formats (e.g., ISA-Tab) and provide experimental protocols on protocols.io . Cross-reference with existing databases (PubChem, ChEMBL) for interoperability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.